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Lebocin-like anionic peptide 1

Cat. No.: B1576194
Attention: For research use only. Not for human or veterinary use.
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Description

Lebocin-like anionic peptide 1 is an antimicrobial peptide (AMP) identified in the hemolymph of the greater wax moth, Galleria mellonella . It is part of the insect's innate immune response and is synthesized upon infection with pathogens such as Pseudomonas aeruginosa . This peptide belongs to the lebocin family, which are characterized as proline-rich AMPs (PrAMPs) in insects . Unlike many cationic AMPs, this peptide is anionic, offering a unique mechanism of action that is valuable for comparative immunological research. The primary research value of this compound lies in its application for studying invertebrate immunity and host-pathogen interactions. It serves as a critical tool for exploring the complex defense mechanisms of insects, which rely solely on innate immunity . Researchers utilize this peptide to investigate the broader spectrum of AMP activities, including its specific efficacy against Gram-positive bacteria like Micrococcus luteus and Listeria monocytogenes , as well as certain filamentous fungi . Its role can be studied alongside other co-induced AMPs, such as defensin, cecropin, and gallerimycin, providing a holistic view of the insect immune response to bacterial challenge . The mechanism of action for proline-rich AMPs like lebocins often involves targeting intracellular bacterial components, such as the 70S ribosome and the heat shock protein DnaK . This interaction leads to the inhibition of protein synthesis and the accumulation of misfolded polypeptides, inducing bacterial cell death . This intracellular targeting presents a distinct mode of action compared to AMPs that disrupt microbial membranes, making it a valuable subject for studies aimed at overcoming antibiotic resistance. This product is presented for research purposes only and is not intended for diagnostic or therapeutic use. It is supplied as a lyophilized powder and requires proper storage at -20°C.

Properties

bioactivity

Antibacterial, Antifungal

sequence

EADEPLWLYKGDNIERAPTTADHPILPSIIDDVKLDPNRRYA

Origin of Product

United States

Discovery, Identification, and Biological Sourcing of Lebocin Like Anionic Peptide 1

Methodologies for Novel Peptide Discovery and Isolation from Biological Matrices

The discovery of new peptides from complex biological sources, such as insect hemolymph, is a meticulous process that leverages a combination of biochemical and analytical techniques. The initial step often involves inducing an immune response in the target organism, for instance, by challenging insect larvae with bacteria like Escherichia coli, to stimulate the production and secretion of AMPs unl.ptmdpi.com.

Extraction and Purification: A common initial extraction method involves diluting the biological matrix (e.g., hemocyte-free hemolymph) in an acidic-methanolic solution to precipitate larger proteins while keeping smaller peptides in the supernatant unl.pt. After centrifugation, the peptide-rich supernatant is collected and may undergo further purification steps to remove lipids, often using solvents like n-hexane or ethyl acetate (B1210297) unl.pt.

Subsequent purification relies heavily on chromatographic techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone method for separating peptides from the crude extract based on their hydrophobicity unl.pt. The extract is passed through a column (e.g., a C-18 column), and fractions are collected for further analysis and activity screening unl.pt.

Screening and Combinatorial Chemistry: High-throughput screening combined with combinatorial chemistry offers a powerful alternative for discovering novel AMPs without relying solely on natural sources cabidigitallibrary.org. This approach involves synthesizing large libraries of peptides and screening them for antimicrobial activity, which can accelerate the identification of new and potent peptide structures cabidigitallibrary.orgmdpi.comnih.gov.

Technique Purpose Common Application in Peptide Discovery
Immune Challenge To stimulate the production of antimicrobial peptides in the host organism.Injecting insects with non-pathogenic bacteria to increase AMP concentration in the hemolymph unl.ptmdpi.com.
Acidic/Methanolic Extraction To separate small peptides from larger proteins and cellular debris.Initial purification of peptides from hemolymph or tissue homogenates unl.pt.
Reversed-Phase HPLC (RP-HPLC) To separate and purify peptides based on their physicochemical properties (hydrophobicity).Fractionation of crude peptide extracts to isolate individual peptides for characterization unl.pt.
High-Throughput Screening To rapidly test large numbers of compounds for antimicrobial activity.Screening synthetic peptide libraries to identify novel AMPs cabidigitallibrary.orgnih.gov.

Organismal Origin and Tissue Distribution of Lebocin-like Anionic Peptide 1

Lebocin (B1576198) and lebocin-related peptides are primarily found within the insect order Lepidoptera mdpi.com. The original lebocins were identified in the hemolymph of the silkworm, Bombyx mori, after it was immunized with E. coli nih.gov. Since their initial discovery, lebocin precursor proteins and related peptides have been identified in several other lepidopteran species, establishing them as a family of peptides specific to this insect order nih.gov.

Organismal Sources: Research has confirmed the presence of lebocin-family peptides in a variety of moths and butterflies, including:

Bombyx mori (Silkworm) nih.govfrontiersin.org

Manduca sexta (Tobacco hornworm) nih.gov

Samia cynthia (Cynthia moth) nih.gov

Trichoplusia ni (Cabbage looper) nih.gov

Pseudoplusia includens (Soybean looper) nih.gov

Tissue Distribution: The synthesis of insect AMPs, including lebocins, is a key component of their innate immune system. Upon septic injury or infection, the production of these peptides is significantly upregulated in specific tissues nih.govnih.gov. The primary sites of synthesis are the fat body , which is functionally analogous to the mammalian liver, and certain immune cells known as hemocytes nih.govnih.gov. Following synthesis, these peptides are secreted and circulate throughout the insect's body in the hemolymph , where they can act directly against invading pathogens unl.ptnih.govnih.gov.

Initial Characterization Strategies for Peptide Identification

Once a potentially novel peptide is isolated, its identity and structure must be determined. This involves a suite of analytical techniques designed to reveal its amino acid sequence and molecular mass.

Mass Spectrometry-based Peptidomics: Mass spectrometry (MS) is a fundamental tool in modern peptidomics for the high-sensitivity analysis of peptides nih.govmdpi.com. Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS is frequently used to determine the precise molecular weight of purified peptides mdpi.comresearchgate.net. For sequencing, tandem mass spectrometry (MS/MS) is employed. In this technique, a specific peptide ion is selected, fragmented, and the masses of the resulting fragments are measured. The mass differences between adjacent fragment peaks correspond to specific amino acid residues, allowing the sequence to be reconstructed (de novo sequencing) creative-proteomics.comresearchgate.netyoutube.com. This approach is crucial for identifying entirely new peptides not present in existing databases creative-proteomics.comrapidnovor.comcreative-biolabs.com.

Amino Acid Sequencing: While MS-based methods are dominant, classical techniques like Edman degradation can also be used for de novo sequencing rapidnovor.comcreative-proteomics.com. This method sequentially removes amino acids from the N-terminus of the peptide, which are then identified individually creative-proteomics.comjpt.com. Furthermore, protein sequencing of precursor molecules is used to identify cleavage sites that release the mature, active peptide, as was done to locate the active lebocin peptides at the N-termini of precursor proteins in Manduca sexta nih.gov.

Method Principle Application in Peptide Characterization
MALDI-TOF MS Measures the mass-to-charge ratio of ionized molecules to determine their molecular weight with high accuracy.Determining the precise mass of a purified peptide to confirm its purity and identity mdpi.comresearchgate.net.
Tandem MS (MS/MS) A selected peptide ion is fragmented, and the masses of the fragments are analyzed.Determining the amino acid sequence of a novel peptide by analyzing fragmentation patterns (de novo sequencing) creative-proteomics.comresearchgate.net.
Edman Degradation Sequentially removes and identifies amino acids from the N-terminus of a peptide.Verifying peptide sequences obtained by MS or sequencing short peptides directly rapidnovor.comjpt.com.
Precursor Protein Sequencing Sequencing the larger pro-protein from which the active peptide is cleaved.Identifying the exact start and end points of the mature active peptide within its precursor sequence nih.gov.

In Silico Prediction and Validation Approaches for Anionic Peptides

Alongside laboratory-based discovery, computational or in silico methods have become indispensable for predicting and designing novel AMPs nih.govnih.gov. These approaches use algorithms and databases to identify potential AMPs from genomic or proteomic data, significantly reducing the time and cost of discovery nih.gov.

Prediction Based on Physicochemical Properties: Algorithms can screen vast sequence datasets for the characteristic features of AMPs. These features include molecular charge, hydrophobicity, and amphipathicity nih.gov. While most known AMPs are cationic, specialized models can be trained to recognize the distinct properties of anionic peptides, which often have a higher proportion of acidic residues like aspartic and glutamic acid nih.gov.

Machine Learning and Databases: Machine learning models are trained on large datasets of experimentally validated AMPs and non-AMPs to recognize complex patterns that define antimicrobial activity nih.govnih.gov. Publicly available resources like the Antimicrobial Peptide Database (APD) serve as crucial sources for training data and for comparing predicted peptides against known AMPs nih.gov. These computational tools can predict not only the antimicrobial potential of a peptide but also its likely secondary structure and other properties, which can then be validated experimentally researchgate.neteurekaselect.comfrontiersin.org.

Molecular Biology and Biosynthesis of Lebocin Like Anionic Peptide 1

Gene Structure and Genomic Context of Lebocin-like Anionic Peptide 1 Precursor

This compound, like other antimicrobial peptides (AMPs), is synthesized as an inactive precursor protein that undergoes processing to become active. The gene encoding this precursor typically consists of a signal peptide, a pro-peptide region, and the sequence for the mature, active peptide.

In various lepidopteran insects, the precursor proteins for lebocin-like peptides are secreted and then processed to yield the active forms. For instance, in Bombyx mori, the active lebocin (B1576198) peptides are 32-residue molecules located near the C-terminus of their precursor proteins. In contrast, studies on lebocin-related proteins in Manduca sexta have identified the active peptides at the N-termini of the precursor proteins, Leb-B and Leb-C. nih.gov

The genomic structure of some related insect antimicrobial peptide genes, such as defensins in Apis mellifera, reveals the presence of introns. For example, the defensin-1 (B1577183) gene in the honeybee contains two introns and three exons, with the final exon encoding a C-terminal extension unique to bee defensins. In contrast, the defensin-2 gene has only a single intron. plos.org Similarly, the hymenoptaecin gene in the carpenter ant Camponotus floridanus has a single intron and a unique structure where the precursor protein contains multiple domains that can be processed to generate several mature AMPs. plos.org While specific details on the intron-exon structure for this compound are not extensively documented in the provided search results, the general structure of related AMP genes suggests a similar organization.

Transcriptional Regulation and Gene Expression Profiling in Response to Stimuli

The expression of genes encoding this compound and other AMPs is a critical component of the insect's innate immune response and is induced by various stimuli, including bacteria, fungi, and yeast. nih.gov This induction is regulated at the transcriptional level. nih.gov

In Manduca sexta, the mRNA levels of the lebocin-related proteins Leb-B and Leb-C significantly increase in the fat body and hemocytes following injection with Escherichia coli, Micrococcus luteus, and Saccharomyces cerevisiae. nih.gov Western blot analysis has confirmed the accumulation of these proteins in the hemolymph of larvae after microbial injection, with detectable levels appearing as early as 6 hours post-injection and continuing to increase for up to 12 hours. nih.gov

Studies on other insect AMPs, such as tracheal antimicrobial peptide (TAP) in mammals, which shares homologous regulatory pathways, have shown that induction by bacterial lipopolysaccharide (LPS) is mediated by transcription factors like NF-κB and NF-IL6. nih.gov This suggests that a conserved strategy for the transcriptional induction of peptide-based antimicrobial immunity exists across diverse organisms. nih.gov In Tenebrio molitor, the Toll signaling pathway, activated by the ligand Spätzle, is crucial for regulating the expression of AMP-encoding genes in response to infection. researchgate.net

The table below summarizes the observed changes in the expression of lebocin-related genes in Manduca sexta in response to different microbial challenges. nih.gov

StimulusTissueGeneExpression Change
Escherichia coliFat Body & HemocytesLeb-B & Leb-CSignificant Increase
Micrococcus luteusFat Body & HemocytesLeb-B & Leb-CSignificant Increase
Saccharomyces cerevisiaeFat Body & HemocytesLeb-B & Leb-CSignificant Increase

Post-Translational Modification Pathways and Maturation Processes (e.g., Proteolytic Cleavage, Glycosylation)

Following translation, the precursor of this compound undergoes several post-translational modifications (PTMs) to become a mature and active peptide. These modifications are crucial for the structure, stability, and function of many AMPs. nih.gov

Proteolytic Cleavage: A key maturation step for most AMPs is proteolytic cleavage of the inactive precursor protein. nih.govnih.gov The presence of RXXR motifs in the amino acid sequences of lebocin precursors suggests that these are potential cleavage sites for processing enzymes. nih.gov In Manduca sexta, it has been demonstrated that induced larval plasma can cleave recombinant lebocin-related fusion proteins, confirming that processing occurs in the hemolymph to generate shorter, active peptides. nih.gov

Glycosylation: Glycosylation is another important PTM that can affect the biological activity of lebocins. In Bombyx mori, the glycosylation of a threonine residue (Thr15) in the active lebocin peptides is critical for their antibacterial activity. nih.gov Synthetic, non-glycosylated lebocin peptides from B. mori show significantly lower or no activity compared to their natural, glycosylated counterparts. nih.govnih.gov

C-terminal Amidation: C-terminal amidation is a common PTM in many AMPs that can protect the peptide from proteolysis and stabilize its interaction with microbial membranes. frontiersin.orgnih.gov While not explicitly detailed for this compound in the provided search results, it is a frequent modification in other AMPs, such as the medusin family of peptides from phyllomedusine frogs. frontiersin.org

The table below outlines the key post-translational modifications involved in the maturation of lebocin-like peptides.

ModificationDescriptionFunctional Significance
Proteolytic Cleavage The inactive precursor protein is cleaved by proteases to release the smaller, active peptide. nih.govActivation of the antimicrobial peptide.
Glycosylation The addition of sugar moieties to specific amino acid residues. nih.govCrucial for the antibacterial activity of some lebocins, such as those in B. mori. nih.govnih.gov
C-terminal Amidation The addition of an amide group to the C-terminus of the peptide.Can enhance peptide stability and activity. frontiersin.orgnih.gov

Cellular Machinery Involved in Peptide Synthesis and Processing

The synthesis and processing of this compound involve the standard cellular machinery for protein production, followed by specific enzymatic processes for maturation.

Synthesis: Like other proteins, the precursor of this compound is synthesized on ribosomes through the process of translation. As AMPs are typically secreted molecules, their synthesis is directed to the endoplasmic reticulum (ER).

Processing: Following synthesis, the precursor protein undergoes folding and post-translational modifications. The proteolytic cleavage that activates the peptide is carried out by specific proteases. In insects, proteinases present in the hemolymph are known to be important for the cleavage of signaling molecules and the activation of immune pathways, and they are likely involved in the processing of lebocin precursors. nih.gov The enzymes responsible for glycosylation, such as glycosyltransferases, would also be active during the processing of the precursor protein.

While the specific enzymes involved in the maturation of this compound have not been fully characterized, the general pathways of protein synthesis, secretion, and enzymatic modification are well-established.

Comparative Genomics of Lebocin-like Peptide Genes Across Species

Comparative genomic analyses have revealed both conserved features and notable diversity among lebocin-like peptide genes across different insect species. Lebocin precursor proteins have been identified in various lepidopteran insects, including Samia cynthia, Trichoplusia ni, Pseudoplusia includens, and Manduca sexta. nih.gov

Sequence alignments show that lebocin precursor proteins from different lepidopteran species align well only with the N-terminal segments of the Bombyx mori lebocin precursors, while other parts of the sequences can be quite different. nih.gov This suggests a degree of evolutionary divergence in the structure and processing of these peptides. For instance, the active lebocin peptides in B. mori are located near the C-terminus of the precursor, whereas in M. sexta, they are found at the N-terminus. nih.gov

Phylogenetic analyses of other AMP families, such as attacins, show that these peptides often cluster according to the insect order from which they were isolated, indicating a shared evolutionary history within these groups. mdpi.com In some cases, such as in Drosophila, multiple tandemly duplicated attacin genes are found, suggesting gene expansion events. mdpi.com A similar pattern of gene duplication has been observed for serpin genes in Nosema antheraeae. mdpi.com Although a detailed phylogenetic tree for this compound is not available from the provided search results, the existing comparative data on related AMPs suggest that these genes have undergone significant evolution, leading to both conserved domains and species-specific adaptations.

The table below provides a comparison of lebocin-like peptides in different lepidopteran species.

SpeciesLocation of Active Peptide in PrecursorReference
Bombyx moriC-terminus nih.gov
Manduca sextaN-terminus nih.gov
Samia cynthiaN/A nih.gov
Trichoplusia niN/A nih.gov
Pseudoplusia includensN/A nih.gov

Structural Analysis and Biophysical Insights into Lebocin Like Anionic Peptide 1

Advanced Spectroscopic Techniques for Secondary and Tertiary Structure Elucidation (e.g., Circular Dichroism, Nuclear Magnetic Resonance)

Advanced spectroscopic methods are pivotal in defining the structural landscape of peptides like Lebocin-like anionic peptide 1. While specific data for this particular peptide is limited, insights can be drawn from studies on analogous antimicrobial peptides (AMPs).

Circular Dichroism (CD) Spectroscopy is a widely used technique to assess the secondary structure of peptides in various environments. mdpi.com For many linear AMPs, an unordered or random coil conformation is observed in aqueous solutions. mdpi.com However, upon interaction with membrane-mimicking environments, such as sodium dodecyl sulfate (B86663) (SDS) micelles, a significant conformational change often occurs. mdpi.comnih.gov For instance, peptides like cecropin (B1577577) A and papiliocin, which are also insect-derived AMPs, demonstrate a transition from an unordered state to a predominantly α-helical structure in the presence of SDS or dodecylphosphocholine (B1670865) (DPC) micelles. nih.gov This induced helicity is a common feature of many AMPs as they approach and interact with the bacterial cell membrane. nih.gov CD spectra of helical peptides are characterized by distinct negative bands around 208 nm and 222 nm. mdpi.comnih.gov The intensity of these bands can be used to estimate the percentage of helical content. mdpi.com Studies on other peptides have shown that environmental factors, such as the presence of lipids or surfactants, are crucial for inducing the folded, active conformation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides high-resolution, atomic-level information about the tertiary structure of peptides in solution or in membrane-like environments. nih.gov For related peptides like the analogs of Lactophoricin (LPcin), another antimicrobial peptide, both solution and solid-state NMR have been instrumental. nih.gov Solution NMR, often using peptide samples in detergent micelles like DPC, can be used to determine the three-dimensional structure. nih.gov Solid-state NMR is particularly powerful for studying peptides embedded in more native-like lipid bilayers, providing details on the peptide's orientation and topology within the membrane. nih.gov For example, NMR studies on LPcin analogs revealed that they adopt a curved α-helical structure that orients largely parallel to the surface of the lipid bilayer, a conformation believed to be critical for their membrane-disrupting activity. nih.govnih.gov

The following table summarizes typical secondary structure content for antimicrobial peptides in different environments, as determined by CD spectroscopy. While this data is not specific to this compound, it is representative of how a peptide's structure can be influenced by its surroundings.

Peptide/AnalogEnvironmentPredominant Secondary StructureHelical Content (%)Source
Magainin-IIAqueous SolutionRandom Coil- mdpi.com
Magainin-IISDS Micellesα-Helix29% mdpi.com
HPA3NT3-analogSDS Micellesα-Helix19% mdpi.com
NRC-16SDS Micellesα-Helix59% mdpi.com
Cecropin ADPC/SDS Micellesα-HelixN/A nih.gov

This table presents data from various antimicrobial peptides to illustrate common structural behaviors, as specific data for this compound is not available.

Molecular Dynamics Simulations and Conformational Dynamics Studies

Molecular Dynamics (MD) simulations offer a computational lens to observe the dynamic behavior of peptides at an atomic level, complementing experimental techniques like NMR and CD. nih.gov These simulations can model the interaction of a peptide with a lipid bilayer over time, revealing insights into binding mechanisms, conformational changes, and the process of membrane insertion or disruption. mdpi.com

For many AMPs, MD simulations have shown that the initial interaction with a bacterial membrane is often driven by electrostatic attraction between cationic peptide residues and the anionic components of the membrane. mdpi.com Following this initial binding, the peptide may undergo conformational changes, such as an increase in helicity, as it orients itself on the membrane surface. mdpi.com Simulations of related peptides, such as Adepantins, have detailed a multi-step process: initial electrostatic binding, followed by structural adaptation and reorientation, and finally hydrophobic insertion into the membrane core. mdpi.com

MD simulations can also shed light on the tendency of peptides to self-associate or form aggregates. mdpi.com Studies on the peptide bombinin H2, for example, have shown that peptides can form aggregates in solution where they induce a more folded, helical structure in each other, which may be the functional state for membrane interaction. mdpi.com This self-assembly is often driven by the hydrophobic effect, where hydrophobic regions of the peptides are shielded from the aqueous environment within the aggregate. mdpi.com

The conformational flexibility is a key aspect revealed by MD simulations. The root mean square fluctuation (RMSF) of peptide residues can indicate which parts of the peptide are more rigid and which are more flexible. For instance, in the antimicrobial peptide CM15, MD simulations showed different flexibility profiles when interacting with models of E. coli versus S. aureus membranes. nih.gov Such dynamic behavior is often crucial for the peptide's ability to adapt to and disrupt different membrane environments.

Analysis of Charge Distribution and Anionic Residue Contributions to Structure-Function Relationships

In cationic AMPs, the positive charge is essential for the initial electrostatic attraction to the negatively charged bacterial membranes, which are rich in lipids like phosphatidylglycerol. nih.govnih.gov The distribution of these charges, often creating a positively charged face on an amphipathic helix, facilitates this interaction. nih.gov

For anionic peptides, the mechanism of targeting and interaction with bacterial membranes is less understood but equally dependent on charge. Some anionic peptides require the presence of metal ions like Zn²⁺ or Mg²⁺ to bridge the negative charges on the peptide and the bacterial membrane, though this is not a universal requirement. nih.govresearchgate.net The anionic nature of this compound, conferred by acidic residues such as aspartic acid and glutamic acid, is a defining feature. The specific arrangement of these negative charges would play a crucial role in its interaction with target membranes, which might not be the typical bacterial membrane targeted by cationic peptides, or it may interact via a different mechanism altogether. The presence of anionic residues can influence the peptide's conformation and its ability to interact with specific membrane components or other proteins. researchgate.net

Structure-Activity Relationship (SAR) Methodologies Applied to this compound Analogs and Variants

Structure-Activity Relationship (SAR) studies are essential for optimizing the therapeutic potential of natural peptides. These studies involve systematically modifying the peptide sequence and evaluating the impact of these changes on its biological activity. nih.gov

For a peptide like this compound, SAR studies would involve creating analogs with specific amino acid substitutions, truncations, or additions. For example, one could investigate the role of the anionic residues by substituting them with neutral or cationic amino acids to observe changes in activity. Similarly, the importance of hydrophobic residues could be probed by replacing them with amino acids of varying hydrophobicity. nih.gov

A common SAR approach is to create a library of peptide variants and screen them for enhanced antimicrobial potency and reduced toxicity. frontiersin.org For instance, in the development of analogs of the cecropin-like peptide Heteroscorpine-1, researchers modified the sequence by adding a glycine-proline hinge region and removing negatively charged amino acids to improve its properties. researchgate.net In studies of apidaecin, another proline-rich peptide, modifications to the C-terminus and methylation of backbone amides were performed to understand their impact on activity and stability. nih.gov

The following table outlines potential modifications and their expected impact based on general SAR principles for antimicrobial peptides.

Modification TypeExampleRationale / Expected ImpactSource
Charge Modification Substitute Aspartic Acid with LysineAlter electrostatic interactions with membranes; likely changes target specificity. nih.govnih.gov
Hydrophobicity Tuning Replace Leucine with AlanineDecrease hydrophobicity, potentially reducing hemolytic activity but may also decrease antimicrobial potency. nih.gov
Structural Stabilization Introduce a disulfide bond (if Cys is present)Increase conformational rigidity, which could enhance or decrease activity depending on the required flexibility. nih.gov
Proline Substitution Replace Proline with AlanineAlter the secondary structure, potentially promoting helicity and changing the mechanism of action from non-lytic to lytic. nih.gov
Truncation Remove N- or C-terminal residuesIdentify the minimal active core of the peptide and remove non-essential regions. nih.gov

This table provides hypothetical examples of SAR studies relevant to this compound, drawing on established principles from the field of antimicrobial peptide research.

Mechanisms of Action at the Subcellular and Molecular Levels

Peptide-Membrane Interactions and Permeabilization Mechanisms

The primary mode of action for many antimicrobial peptides is the disruption of the microbial cell membrane. Anionic antimicrobial peptides (AAMPs) like Lebocin-like anionic peptide 1 employ distinct strategies compared to their cationic counterparts to overcome electrostatic repulsion and compromise membrane integrity.

Generally, AAMPs require the presence of metal ions, such as zinc (Zn²⁺), to act as a bridge between the negatively charged peptide and the anionic components of the microbial cell surface, such as lipoteichoic acids in Gram-positive bacteria. creative-peptides.com This interaction facilitates the peptide's accumulation at the membrane surface, a critical first step for its antimicrobial activity. creative-peptides.com The interaction leads to physical disturbances and the eventual breakdown of the membrane barrier. creative-peptides.com

Biophysical Models of Membrane Disruption (e.g., Barrel-Stave, Toroidal, Carpet Models)

While the precise biophysical model for this compound has not been definitively elucidated, the mechanisms of related AMPs provide plausible models for its action. Three primary models describe how peptides disrupt lipid bilayers:

Barrel-Stave Model: In this model, peptides insert into the membrane and aggregate to form a transmembrane pore, similar to the staves of a barrel. The hydrophobic regions of the peptides face the lipid acyl chains, while the hydrophilic regions form the interior of the channel, allowing the leakage of ions and cellular contents. nih.gov

Toroidal Pore Model: Here, the peptides also form a pore, but they do so by inducing the lipid monolayers to bend continuously from the outer to the inner leaflet. This creates a channel that is lined by both the peptides and the lipid head groups. nih.gov

Carpet Model: In this mechanism, peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. nih.gov Once a threshold concentration is reached, the peptides disrupt the membrane in a detergent-like manner, causing micellization and the complete disintegration of the membrane structure without forming discrete pores. nih.govnih.gov

For some anionic AMPs, such as maximin H5, a carpet-like mechanism has been proposed, which may also be relevant for this compound. nih.gov This model is consistent with the need for a critical concentration of peptide at the membrane surface to induce widespread damage.

Influence of Membrane Composition and Charge on Peptide Interaction

The composition and net charge of the microbial membrane are crucial determinants of a peptide's activity. Bacterial membranes are rich in anionic phospholipids, such as phosphatidylglycerol and cardiolipin, which provide a net negative charge that is a key target for many AMPs. acs.org

This compound is primarily active against Gram-positive bacteria. creative-peptides.com The cell walls of these bacteria are characterized by a thick peptidoglycan layer and the presence of teichoic and lipoteichoic acids, which contribute significantly to the surface's negative charge. The interaction of anionic peptides with these surfaces is often mediated by divalent cations that form a salt bridge, overcoming electrostatic repulsion. creative-peptides.com This selective interaction explains the peptide's specificity, as the outer membrane of Gram-negative bacteria presents a different composition and a more complex barrier.

FactorInfluence on Peptide InteractionSupporting Evidence
Anionic Lipids Provides a net negative charge, which is the primary target for electrostatic interaction, often mediated by metal ions for AAMPs.Bacterial membranes are rich in anionic phospholipids. acs.org
Teichoic Acids Contributes to the high negative charge of Gram-positive bacterial cell walls, representing a key binding site.High affinity of some AMPs for teichoic acids is linked to their activity against Gram-positive bacteria. nih.gov
Metal Ions (e.g., Zn²⁺) Forms a cationic bridge between the anionic peptide and the negatively charged bacterial surface, facilitating binding.AAMPs often require metal ions for optimal activity. creative-peptides.com

Interaction with Intracellular Targets (e.g., Nucleic Acids, Enzymes, Proteins)

Beyond membrane disruption, a growing body of evidence shows that many AMPs can translocate into the cytoplasm and interfere with vital intracellular processes. nih.govnih.gov This dual-action mechanism can lead to more efficient microbial killing and may reduce the likelihood of resistance development.

While direct evidence for the intracellular targets of this compound is limited, the activities of other lebocins and anionic peptides suggest potential mechanisms:

Nucleic Acid Interaction: Some AMPs can bind to DNA and RNA, interfering with replication, transcription, and translation. mdpi.comnih.gov For example, the anionic Peptide-P2 has been shown to interact with microbial genomic DNA. nih.gov Recent studies also suggest that AMPs can trigger phase separation of bacterial nucleic acids, forming intracellular condensates that sequester genetic material and halt essential processes. nih.gov

Protein Synthesis Inhibition: Proline-rich AMPs, a category that includes lebocins, are known to cross the bacterial membrane without causing significant lysis and subsequently inhibit protein synthesis by binding to ribosomes. nih.govmdpi.com

Enzyme Inhibition: AMPs can inhibit the activity of essential enzymes. For instance, some proline-rich peptides target the heat shock protein DnaK, disrupting protein folding. nih.gov

Agglutination: A lebocin (B1576198) peptide from Manduca sexta was found to cause the agglutination (clumping) of E. coli cells, a mechanism that physically immobilizes bacteria and may enhance their clearance by the host's immune system. nih.gov

Modulation of Signal Transduction Pathways in Host Cells

Antimicrobial peptides, also referred to as host defense peptides (HDPs), often possess immunomodulatory capabilities, influencing the host's own immune response to infection. nih.govmdpi.com They can act as signaling molecules that recruit and activate immune cells, or modulate inflammatory pathways. researchgate.net

In its native host, G. mellonella, the expression of the gene encoding anionic peptide 1 is modulated in response to infection. Studies on immune "priming," where a prior exposure to a pathogen enhances the response to a subsequent infection, have shown that the levels of anionic peptide 1 are altered in primed larvae, suggesting its regulation is part of a complex, adaptive-like immune response in the insect. nih.gov HDPs can influence host cell signaling to either enhance pro-inflammatory responses necessary for pathogen clearance or suppress excessive inflammation that could lead to host tissue damage. mdpi.com

Role in Oxidative Stress Response and Antioxidant Activity

The interaction between AMPs and microbial pathogens often involves oxidative stress.

Induction of ROS in Microbes: Some AMPs exert their bactericidal effect by inducing the production of reactive oxygen species (ROS) within the target microbe. mdpi.com This surge in ROS leads to oxidative damage to DNA, proteins, and lipids, contributing to cell death.

Antioxidant Activity in Host: Conversely, some peptides have been shown to possess antioxidant properties, protecting host cells from damage caused by oxidative stress during infection and inflammation. mdpi.commdpi.com While this has not been specifically documented for this compound, it is a known function of other defense peptides.

Mechanisms of Microbial Growth Inhibition or Modulation

The primary function of this compound is the inhibition of microbial growth. Its activity is selective, showing efficacy against Gram-positive bacteria like Micrococcus luteus and Listeria monocytogenes, as well as some fungi, while being ineffective against Gram-negative bacteria. creative-peptides.com

The mechanisms contributing to this growth inhibition are multifaceted:

Membrane Permeabilization: As discussed, disruption of the cell membrane leads to the leakage of essential ions and metabolites, dissipation of the membrane potential, and ultimately, cell death. creative-peptides.com

Inhibition of Cell Wall Synthesis: Some AMPs can interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. mdpi.com This weakens the cell wall, making the bacterium susceptible to osmotic lysis. nih.gov

Synergistic Activity: AMPs often work in concert with other immune effectors. For example, the related G. mellonella anionic peptide 2 (AP2) acts synergistically with lysozyme, an enzyme that degrades peptidoglycan. This combination significantly enhances its activity against otherwise resistant microbes like Candida albicans and Gram-negative bacteria. nih.gov A similar synergistic role is possible for this compound within the insect's hemolymph.

Mechanism of Growth InhibitionDescription
Membrane Disruption Increased permeability of the cell membrane leads to leakage of intracellular contents and cell death.
Cell Wall Interference Potential inhibition of the synthesis of essential cell wall components like peptidoglycan.
Intracellular Targeting Inhibition of DNA, RNA, or protein synthesis after translocating into the cytoplasm.
Bacterial Agglutination Physical clumping of bacterial cells, preventing their dispersal and function.
Synergy with Host Factors Enhanced antimicrobial effect when acting in combination with other immune molecules like lysozyme.

Biological Roles and Functional Significance of Lebocin Like Anionic Peptide 1

Contribution to Innate Immune Responses in Invertebrate Models

Lebocin-like anionic peptide 1 and its related peptides are integral components of the innate immune system in invertebrates, which rely solely on this evolutionarily conserved defense mechanism to combat pathogens. nih.govubc.ca These peptides are a crucial part of the humoral immune response, acting as effector molecules that are synthesized and secreted into the hemolymph upon detection of an infection. mdpi.comnih.gov

In various lepidopteran models, such as the silkworm Bombyx mori and the tobacco hornworm Manduca sexta, the genes encoding for Lebocin-family peptides are significantly upregulated in primary immune tissues like the fat body and in circulating immune cells known as hemocytes. nih.govmdpi.com This induction is triggered by the presence of microbial components, such as lipopolysaccharides (LPS) from Gram-negative bacteria. mdpi.com For instance, research on Manduca sexta demonstrated that the mRNA levels of two Lebocin-related proteins, Leb-B and Leb-C, increased substantially after the larvae were injected with bacteria (Escherichia coli, Micrococcus luteus) and yeast (Saccharomyces cerevisiae). nih.gov This rapid, inducible expression highlights their role as a first line of chemical defense against a broad range of invading microorganisms. nih.govscirp.org

These peptides are typically synthesized as larger, inactive precursor proteins that require proteolytic processing to generate the smaller, active peptide fragments. nih.govnih.gov This regulatory step ensures that the potent antimicrobial activity is unleashed only during an active infection, preventing potential harm to the host. The presence and inducibility of these peptides in the hemolymph are vital for the systemic protection of the invertebrate host against microbial pathogens. ubc.caresearchgate.net

Involvement in Host Defense Against Specific Pathogenic Microorganisms (e.g., Bacteria, Fungi, Viruses)

Lebocin-family peptides exhibit a broad spectrum of antimicrobial activity, playing a direct role in the defense against specific pathogenic microorganisms, including bacteria and fungi. nih.govmdpi.com Their mechanism of action often involves disrupting the integrity of microbial cell membranes. nih.gov For example, B. mori lebocin-3 has been shown to increase the permeability of E. coli-type liposomes. nih.gov

The specific activity of these peptides can vary between different invertebrate species and even between different peptide isoforms within the same species.

Bombyx mori (Silkworm): Lebocins isolated from the hemolymph of immunized silkworms show activity against Gram-negative bacteria such as Acinetobacter sp. and E. coli, as well as against some Gram-positive bacteria and fungi. mdpi.com

Manduca sexta (Tobacco Hornworm): Lebocin-related peptides from this species have demonstrated a wide range of activity. They are effective against the Gram-negative bacteria Serratia marcescens and Salmonella typhimurium, the Gram-positive bacteria Staphylococcus aureus and Bacillus cereus, and the pathogenic fungus Cryptococcus neoformans. mdpi.com Furthermore, a specific synthetic peptide fragment derived from the M. sexta Leb-B precursor not only displayed potent antibacterial activity but also exhibited the ability to cause agglutination (clumping) of E. coli cells, a function that can help immobilize pathogens for clearance by the immune system. nih.gov

The following table summarizes the documented antimicrobial spectrum of Lebocin-family peptides from different invertebrate models.

Peptide Source OrganismPeptide/ProteinTarget MicroorganismMicrobial TypeReference
Bombyx moriLebocinsAcinetobacter sp.Gram-negative Bacteria mdpi.com
Escherichia coliGram-negative Bacteria mdpi.com
Various FungiFungus mdpi.com
Manduca sextaLebocin-B / Lebocin-CSerratia marcescensGram-negative Bacteria mdpi.com
Salmonella typhimuriumGram-negative Bacteria mdpi.com
Staphylococcus aureusGram-positive Bacteria mdpi.com
Bacillus cereusGram-positive Bacteria mdpi.com
Cryptococcus neoformansFungus mdpi.com
Leb-B²²⁻⁴⁸ (synthetic)Escherichia coliGram-negative Bacteria nih.gov

Role in Tissue Homeostasis and Regeneration Processes (if evidence exists for this class)

While antimicrobial peptides are primarily recognized for their role in host defense, emerging evidence suggests that some members of this broad class can participate in other physiological processes, including tissue repair and homeostasis. For the Lebocin (B1576198) family specifically, direct evidence linking them to tissue regeneration is not yet established in the available scientific literature. However, studies on other classes of insect antimicrobial peptides provide a basis for potential parallel functions. For example, Sapecin, an insect defensin, has been observed to stimulate the proliferation of embryonic cells in Sarcophaga peregrina. nih.gov Such findings in other insect AMPs suggest that the functional repertoire of these peptides may extend beyond direct pathogen killing. It is plausible that Lebocin-like peptides could also possess immunomodulatory properties that contribute indirectly to tissue homeostasis following injury or infection, though further research is required to substantiate this role.

Modulation of Microbiota Composition in Host Environments

Antimicrobial peptides are key regulators of microbial communities at epithelial surfaces and in the gut. nih.gov While specific studies detailing the direct impact of this compound on the microbiota of its invertebrate hosts are limited, the fundamental role of AMPs in shaping and maintaining a healthy microbial balance is well-documented across many organisms. mdpi.com In mammals, for instance, Paneth cell α-defensins in the small intestine exhibit selective activity against different bacteria, which is crucial for regulating the composition of the intestinal microbiota and maintaining gut homeostasis. nih.gov

Given that Lebocin-family peptides are potent antimicrobial agents expressed in tissues that may interface with microbial communities, it is highly probable that they play a similar role in their invertebrate hosts. By selectively inhibiting the growth of certain microbes, these peptides could help prevent dysbiosis—an imbalance in the host's native microbiota—and protect against the overgrowth of opportunistic pathogens. This function would be critical for maintaining the health of the host environment, particularly in the gut.

Functional Diversity and Context-Dependent Activity

The Lebocin family of peptides displays considerable functional diversity, which arises from variations in gene structure, post-translational modifications, and species-specific evolution. This diversity allows for a nuanced and context-dependent immune response.

Precursor Processing and Structural Variation: A key source of diversity is the way active peptides are generated from their inactive precursors. nih.gov In Bombyx mori, the active Lebocin peptides are located near the C-terminus of the precursor protein. nih.gov In contrast, the active peptide fragments of Lebocin-related proteins in Manduca sexta are found at the N-terminus. nih.gov This fundamental difference in precursor architecture across species highlights significant evolutionary divergence and results in distinct active peptides.

Post-Translational Modifications: The activity of some Lebocin peptides is highly dependent on post-translational modifications. For example, the O-glycosylation of a specific threonine residue in B. mori Lebocins is critical for their antibacterial function. mdpi.comnih.gov Synthetic, non-glycosylated versions of these peptides show significantly reduced or no activity. nih.gov This dependency on glycosylation adds a layer of regulation and context to their function.

Synergistic and Unique Activities: The function of Lebocin peptides can be context-dependent, including interactions with other immune molecules. B. mori lebocin-3 has been shown to act synergistically with another antimicrobial peptide, cecropin (B1577577) D, by increasing the permeability of bacterial membranes and thereby lowering the effective concentration of cecropin D needed to inhibit bacterial growth. nih.gov Furthermore, different Lebocin-like peptides can have unique functions; a synthetic peptide from M. sexta was found to cause agglutination of E. coli, a property not previously described for B. mori Lebocins. nih.gov

This table summarizes the key functional differences observed between Lebocin peptides from two well-studied lepidopteran models.

FeatureBombyx mori LebocinsManduca sexta Lebocin-related PeptidesReference
Active Peptide Location C-terminus of precursorN-terminus of precursor nih.gov
Key PTM Requirement O-glycosylation is critical for activityNot reported as critical for N-terminal fragments mdpi.comnih.gov
Reported Synergy Enhances activity of Cecropin DNot reported nih.gov
Unique Function -Can cause bacterial agglutination nih.gov

Regulation and Modulation of Lebocin Like Anionic Peptide 1 Activity

Environmental Stimuli and Inducible Expression Patterns (e.g., Microbial Challenge, Injury)

The expression of many antimicrobial peptides (AMPs), including those in the lebocin (B1576198) family, is not constitutive but is instead induced upon recognition of foreign threats such as microbial infection or physical trauma. This inducible expression is a hallmark of the insect innate immune response, conserving resources in the absence of infection and mounting a rapid defense when required.

In insects, the primary triggers for AMP gene expression are components of microbial cell walls, such as peptidoglycans from bacteria and β-1,3-glucans from fungi. These molecules are recognized by pattern recognition receptors, which initiate signaling cascades, primarily through the Toll and IMD (Immune deficiency) pathways, leading to the transcription of AMP genes in tissues like the fat body and hemocytes. mdpi.commdpi.com While direct experimental evidence for Lebocin-like anionic peptide 1 is limited, its predicted role as an antiviral peptide in Galleria mellonella strongly suggests that its expression is upregulated following viral infection.

Physical injury is another potent inducer of AMP expression in insects. Wounding can introduce pathogens, and the resulting immune response is often a combination of antimicrobial activity and tissue repair processes. Studies in various insect species have demonstrated the upregulation of a suite of AMPs in response to sterile injury, indicating that the damage itself, possibly through the release of endogenous danger signals, can trigger an immune response. researchgate.netnih.gov Although specific data on the induction of this compound by injury is not currently available, it is plausible that its expression is also elevated under such conditions as part of a broader defense and repair mechanism.

StimulusObserved/Predicted Effect on this compound ExpressionGeneral Mechanism in InsectsSupporting Evidence for Lebocins/Anionic AMPs
Microbial Challenge (e.g., Bacteria, Fungi, Viruses)Predicted to be upregulated, particularly in response to viral infection.Recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs) activates the Toll and IMD signaling pathways, leading to the transcription of AMP genes. mdpi.commdpi.comLebocin family members in Lepidoptera are known to be induced by bacterial challenge. mdpi.com Anionic AMPs in insects have been shown to be effective against bacteria and fungi.
InjuryHypothesized to be upregulated.Release of damage-associated molecular patterns (DAMPs) or the disruption of tissue integrity can activate immune signaling pathways, including those that regulate AMP expression. nih.govGeneral upregulation of various AMPs is observed following sterile injury in insects. researchgate.net

Endogenous Regulatory Mechanisms (e.g., Proteolytic Degradation, Binding Proteins)

The activity of this compound is also controlled at the post-translational level. Like many other antimicrobial peptides, lebocins are typically synthesized as larger, inactive precursor proteins that require proteolytic processing to release the mature, active peptide. mdpi.comnih.gov This mechanism prevents potentially harmful effects of the active peptide within the host's own cells and allows for a rapid activation of the defense molecule in the hemolymph or at the site of infection.

Analysis of lebocin precursor proteins from various lepidopteran species has revealed the presence of conserved cleavage sites, often characterized by specific amino acid motifs. researchgate.net These sites are recognized by specific proteases, such as furin-like enzymes, which cleave the precursor to generate the functional AMP. researchgate.net While the precise proteases responsible for the maturation of this compound have not been identified, it is highly probable that its activation follows this general pathway for lebocin-family peptides.

Another potential, though less characterized, regulatory mechanism for anionic AMPs is their interaction with binding proteins or metal ions. Some anionic AMPs require the presence of divalent cations like zinc to facilitate their interaction with the negatively charged surfaces of microbial membranes. It is conceivable that the local concentration of such ions could modulate the activity of this compound. The existence of specific binding proteins that could sequester or present the peptide to its target remains an area for future investigation.

Regulatory MechanismDescriptionRelevance to this compound
Proteolytic ProcessingSynthesized as an inactive precursor protein that is cleaved by proteases to release the active peptide.Sequence analysis of related lebocins suggests the presence of conserved cleavage sites, indicating that proteolytic activation is a likely regulatory step. researchgate.net
Proteolytic DegradationActive peptides can be degraded by host or microbial proteases, thus limiting their duration of action.The stability of this compound in the presence of hemolymph proteases is currently unknown.
Binding Proteins/CofactorsActivity may be modulated by binding to other host proteins or the requirement for cofactors like metal ions.Some anionic AMPs require metal ions for activity; whether this is the case for this compound is yet to be determined.

Cross-Talk with Other Host Defense Systems

While direct interactions involving this compound have not been documented, studies on other AMPs suggest several potential modes of cross-talk. For instance, different classes of AMPs can exhibit synergistic activity, where their combined effect is greater than the sum of their individual effects. It is possible that this compound acts in synergy with cationic AMPs, such as cecropins or defensins, which are also produced during an immune response in Galleria mellonella.

Furthermore, AMPs can have immunomodulatory roles beyond their direct antimicrobial activity. nih.gov They can influence the activity of hemocytes, the primary immune cells in insects, by acting as chemoattractants or by modulating phagocytosis. It is plausible that this compound could have such immunomodulatory functions, thereby integrating its activity with the cellular arm of the insect immune system. The investigation of these potential interactions is crucial for a complete understanding of the role of this peptide in host defense.

Influence of Developmental Stages and Physiological Conditions on Expression

The expression of immune-related genes in insects can be significantly influenced by their developmental stage and physiological condition. The energetic costs of mounting an immune response can be substantial, leading to trade-offs with other life-history traits such as growth, development, and reproduction.

Studies in Galleria mellonella have shown that immunocompetence varies with developmental stage, with the pupal stage exhibiting the most robust antibacterial immune response, followed by the larval and adult stages. nih.gov This suggests that the expression of AMPs, potentially including this compound, may be highest during metamorphosis, a period of significant tissue remodeling where the insect is vulnerable to opportunistic infections. However, it has also been noted that an immune challenge during metamorphosis does not necessarily enhance the immune response in the subsequent adult stage, indicating a complex regulation of immunity across development. nih.gov

Comparative and Evolutionary Aspects of Lebocin Like Peptides

Phylogenetic Analysis and Divergence of Lebocin (B1576198) Gene Families

Phylogenetic analyses of Lebocin-like peptides indicate that they form a distinct family of antimicrobial peptides (AMPs) primarily found in lepidopteran insects nih.govmdpi.comnih.govmdpi.com. These peptides are classified as proline-rich AMPs nih.govmdpi.commdpi.com. The evolutionary relationships within the Lebocin gene family suggest a common ancestor, with subsequent divergence leading to the variety of Lebocin-like peptides observed in different species researchgate.net.

A neighbor-joining tree of Lebocin proteins from various lepidopteran species, including Antheraea mylitta, Antheraea pernyi, Bombyx mori, Manduca sexta, Pseudoplusia includens, Pieris rapae, Samia cynthia, Spodoptera exigua, Spodoptera frugiperda, and Trichoplusia ni, illustrates the phylogenetic relationships and divergence within this family researchgate.net. The analysis of Lebocin-like gene families in the context of broader insect phylogeny shows that while some AMP families like defensins are widely distributed across different insect orders, others, including Lebocins, are more taxon-specific, with a significant presence in Lepidoptera nih.govresearchgate.netscienceopen.com.

The divergence within the Lebocin gene family is evident from the sequence and structural differences among homologs. For instance, Lebocin precursor proteins from various lepidopteran insects show significant sequence alignment only in the N-terminal segments, while other parts of the sequences are quite distinct nih.gov. This suggests that different regions of the precursor protein are subject to different evolutionary pressures.

Table 1: Phylogenetic Distribution of Selected Lebocin-like Peptides in Lepidoptera

SpeciesPeptide/Gene Name(s)Reference
Antheraea mylittaAmLeb researchgate.net
Antheraea pernyiApLeb researchgate.net
Bombyx moriBmLebocin 1-4 researchgate.netnih.gov
Manduca sextaMsLeb-A, MsLeb-B, MsLeb-C researchgate.netnih.gov
Pseudoplusia includensPiLeb researchgate.net
Pieris rapaePrLeb researchgate.net
Samia cynthiaScLeb researchgate.net
Spodoptera exiguaSeLebocins researchgate.net
Spodoptera frugiperdaSfLeb researchgate.net
Trichoplusia niTnLeb researchgate.net

Functional Conservation and Diversification Among Homologs

While Lebocin-like peptides share the conserved function of contributing to the host's defense against microbial pathogens, there is considerable functional diversification among homologs. This diversification is evident in their antimicrobial spectra, mechanisms of action, and the specific regions of the precursor proteins that give rise to the active peptides.

Functional Conservation: The primary conserved function of Lebocin-like peptides is their antimicrobial activity. They are generally induced upon microbial infection and contribute to the humoral immune response of the insect nih.gov. The precursor proteins of Lebocins across different species contain conserved RXXR motifs, which are recognition sites for processing enzymes that cleave the precursor to generate active peptides nih.gov.

Functional Diversification: A striking example of functional diversification is seen when comparing Lebocin homologs from Bombyx mori and Manduca sexta. In B. mori, the active 32-residue Lebocin peptides are located near the C-terminus of the precursor protein nih.gov. In contrast, the active antimicrobial peptides from M. sexta Leb-B and Leb-C precursors are located at the N-terminus nih.gov. This fundamental difference in the processing and location of the active peptide within the precursor highlights significant evolutionary divergence in their functional maturation.

Furthermore, the antimicrobial activities and mechanisms can also differ. For example, synthetic Leb-B22–48 peptide from M. sexta not only exhibits broad-spectrum antibacterial activity but also possesses the ability to agglutinate E. coli cells, a property not reported for other Lebocins nih.gov. This suggests the evolution of a novel function in this particular homolog.

The antimicrobial spectrum can also vary among different Lebocin-like peptides. For instance, synthetic peptides from M. sexta Leb-B and Leb-C showed high activity against both Gram-positive (Staphylococcus aureus, Bacillus cereus) and Gram-negative (Salmonella typhimurium, Serratia marcescens) bacteria nih.gov. In contrast, B. mori Lebocins are reported to have lower antibacterial activity than other AMPs like cecropin (B1577577) B1 and are thought to act synergistically with other peptides by increasing the permeability of bacterial membranes nih.gov.

Table 2: Functional Comparison of Lebocin Homologs

FeatureBombyx mori LebocinsManduca sexta Leb-B/CReference
Location of Active Peptide C-terminusN-terminus nih.gov
Primary Antimicrobial Activity Moderate antibacterial, synergistic with other AMPsHigh antibacterial activity nih.gov
Unique Function Increases permeability of bacterial membranesAgglutination of E. coli nih.gov
Target Pathogens Primarily bacteriaGram-positive and Gram-negative bacteria nih.gov

Evolutionary Pressures Shaping Anionic Peptide Sequences

The evolution of antimicrobial peptides, including anionic peptides like Lebocin-like anionic peptide 1, is shaped by a complex interplay of selective pressures. The primary driver is the host-pathogen arms race, where the host's immune effectors are under constant pressure to adapt to evolving pathogens researchgate.net.

For insect AMPs, it has been suggested that the primary selective pressure may not be on the amino acid sequence to drive rapid diversification for specific pathogen targeting, but rather on maintaining a certain level of gene expression or copy number to ensure a robust and broad-spectrum defense nih.gov. This could explain the observation that some AMP gene families show high rates of duplication and deletion nih.gov.

However, there is also evidence for balancing selection acting on some insect AMPs, where multiple alleles are maintained in a population over evolutionary time nih.gov. This suggests that different allelic variants may confer advantages against different pathogens or in different environments, thus being maintained by selection.

Horizontal Gene Transfer and Gene Duplication Events

Gene Duplication: Gene duplication is a major mechanism driving the evolution of new functions and the expansion of gene families in insects, including those encoding antimicrobial peptides nih.govmdpi.com. The presence of multiple Lebocin genes in a single species, such as the Lebocin multigene family identified in Bombyx mori, is strong evidence for gene duplication events mdpi.com. These duplications provide the raw genetic material for evolutionary innovation. Following duplication, one copy of the gene can maintain the original function, while the other is free to accumulate mutations, potentially leading to a new, related function (neofunctionalization) or a division of the original function (subfunctionalization) nih.gov. The diversification of Lebocin-like peptides in terms of their active peptide location and specific functions, as seen in M. sexta and B. mori, is consistent with a model of evolution driven by gene duplication followed by functional divergence nih.govnih.gov. The expansion and contraction of AMP gene families, including those with proline-rich peptides like lebocins, are associated with adaptation to different ecological niches and host-pathogen interactions across Lepidoptera nih.govbiorxiv.orgresearchgate.net.

Horizontal Gene Transfer: Horizontal gene transfer (HGT), the transfer of genetic material between different species, is a recognized force in the evolution of arthropods, contributing to adaptations for herbivory and immunity nih.govnih.govmaxapress.comsci.news. While HGT has been documented for some insect genes, including those involved in defense, there is currently no direct evidence to suggest that Lebocin-like anionic peptide genes have been acquired or transferred through HGT in insects maxapress.comsci.newsnih.gov. The distribution of Lebocin-like peptides, being largely confined to Lepidoptera, is more consistent with vertical inheritance and diversification within this insect order rather than acquisition via HGT from a distant taxon nih.govresearchgate.net.

Advanced Research Methodologies and Experimental Models for Lebocin Like Anionic Peptide 1 Studies

In Vitro Cell Culture Models for Cellular Response Assays

In vitro models are fundamental for dissecting the direct cellular and molecular interactions of Lebocin-like anionic peptide 1. These controlled environments allow for precise measurements of the peptide's activity against specific cell types, including both microbial pathogens and host immune cells.

Hemocyte Cultures: Hemocytes are the primary immune cells in insects, analogous to vertebrate leukocytes. Primary cultures of hemocytes isolated from model organisms like Galleria mellonella or Bombyx mori are used to study the peptide's role in cellular immunity. Assays performed with these cultures can determine the peptide's effect on processes such as phagocytosis, nodulation, and the production of other immune effectors. The expression of the gene encoding this compound can be quantified in these cells following immune challenge to understand its regulation.

Microbial Biofilm Assays: Bacterial biofilms represent a significant challenge in infectious disease due to their inherent resistance to conventional antibiotics. Assays to test the efficacy of this compound against biofilms are critical. These assays typically involve growing bacterial biofilms on surfaces like microtiter plates and then treating them with the peptide. The peptide's effectiveness can be quantified by measuring the reduction in biofilm biomass (e.g., using crystal violet staining) or the viability of the embedded bacteria. nih.govnih.govmdpi.comresearchgate.netmdpi.com Such studies can reveal whether the peptide can prevent biofilm formation, disrupt established biofilms, or kill the bacteria within them. nih.govmdpi.com

Assay TypeModelPurposeKey Findings
Hemocyte CultureGalleria mellonella hemocytesTo investigate the peptide's role in the insect cellular immune response.Expression of this compound is induced in hemocytes upon pathogenic challenge.
Microbial Biofilm AssayPseudomonas aeruginosa biofilmsTo determine the peptide's ability to inhibit or eradicate bacterial biofilms.Demonstrates potential for disrupting the structure of mature biofilms and preventing initial bacterial attachment. nih.gov

In Vivo Animal Models for Studying Peptide Functionality

In vivo models are indispensable for understanding the physiological relevance and function of this compound within a complex biological system. Several insect species have emerged as powerful and ethically sound models for these studies.

Drosophila melanogaster (Fruit Fly): The fruit fly is a premier model for innate immunity research due to its sophisticated genetic toolkit. mdpi.comnih.goveje.czresearchgate.net While this compound is not endogenously found in Drosophila, this model can be used for heterologous expression studies to investigate its function in a well-characterized immune system. nih.gov The effects of expressing this peptide on susceptibility to various pathogens can be readily assessed.

Galleria mellonella (Greater Wax Moth): G. mellonella larvae are a widely used in vivo model for studying host-pathogen interactions and the efficacy of antimicrobial agents. nih.govnih.govresearchgate.netmdpi.com this compound has been identified as a key component of the immune response in the hemolymph of G. mellonella following bacterial infection. nih.govresearchgate.netresearchgate.net This model allows for the direct study of the native peptide's role in combating systemic infections.

Bombyx mori (Silkworm): The silkworm is another important lepidopteran model, particularly for the study of the Lebocin (B1576198) family of peptides, from which this compound is derived. researchgate.netrsc.orgentomoljournal.comnih.gov The extensive knowledge of the B. mori immune system and its sequenced genome provide a robust framework for investigating the regulation, processing, and specific functions of Lebocin family members in response to pathogens. researchgate.netrsc.orgentomoljournal.com

Model OrganismRelevance to this compoundExperimental Applications
Drosophila melanogasterHeterologous expression studies to analyze peptide function in a genetically tractable system. mdpi.comnih.govAssessing antimicrobial activity against a range of pathogens; investigating interactions with conserved immune pathways.
Galleria mellonellaEndogenous expression and identification in hemolymph post-infection. nih.govresearchgate.netresearchgate.netStudying the native peptide's role in systemic infection; evaluating the in vivo efficacy of synthetic analogs.
Bombyx moriOriginal source of the Lebocin peptide family. rsc.orgentomoljournal.comInvestigating gene regulation, precursor processing, and the synergistic action of different Lebocin family members. rsc.orgentomoljournal.com

Genetic Engineering and Gene Editing Approaches

Modern genetic tools provide unparalleled precision for dissecting the function of specific genes and the peptides they encode.

Proteomic and Metabolomic Profiling in Response to Peptide Activity

High-throughput "omics" technologies offer a global view of the molecular changes that occur in response to infection and the activity of specific immune effectors like this compound.

Proteomics: Proteomic analyses, primarily using mass spectrometry, have been instrumental in the initial discovery and identification of this compound in the hemolymph of immune-challenged G. mellonella. nih.govresearchgate.netresearchgate.net This approach allows for the comprehensive profiling of all antimicrobial peptides and proteins produced during an immune response, revealing how this compound acts as part of a larger antimicrobial arsenal.

Metabolomics: Metabolomic profiling can be used to analyze the changes in small-molecule metabolites in a host or pathogen in response to the peptide. This can provide insights into the peptide's mechanism of action, for example, by revealing disruptions in key metabolic pathways of a targeted microbe. It can also shed light on the host's metabolic response to the infection and the peptide's immunomodulatory roles.

Advanced Imaging Techniques for Subcellular Localization and Dynamics

Visualizing the peptide's interaction with target cells is crucial for understanding its mechanism of action. Advanced imaging techniques enable the study of its localization and dynamic behavior at a subcellular level.

Confocal and Super-Resolution Microscopy: By labeling this compound with a fluorescent tag, its journey to and interaction with microbial or host cells can be tracked in real-time using live-cell imaging. Confocal microscopy can reveal its localization to the cell membrane or its potential entry into the cytoplasm. Super-resolution techniques could provide even greater detail, potentially visualizing the formation of pores or other membrane disruptions.

Synthetic Biology Approaches for Peptide Engineering and Design

Synthetic biology combines principles from biology and engineering to design and construct new biological parts, devices, and systems. This field offers powerful tools for optimizing and creating novel versions of this compound. nih.govmdpi.com

Peptide Engineering and Design: The rational design of new peptide variants is a key application of synthetic biology. nih.govnih.govmdpi.commdpi.commagtech.com.cn By systematically substituting amino acids, the peptide's properties—such as its net charge, amphipathicity, and stability—can be modified to enhance its antimicrobial potency or broaden its spectrum of activity. nih.govnih.gov For instance, strategic substitutions could be made to increase its efficacy against drug-resistant bacterial strains. frontiersin.org

Library-Based Screening: Synthetic biology enables the creation of large libraries of peptide variants. frontiersin.org These libraries can then be screened using high-throughput methods to rapidly identify engineered peptides with superior performance characteristics compared to the native this compound.

ApproachDescriptionGoal
Rational DesignSite-directed mutagenesis and amino acid substitution based on structure-function relationships. nih.govTo improve specific properties like antimicrobial potency, stability, or target specificity.
Library Synthesis and ScreeningCreation of a large, diverse collection of peptide variants for high-throughput testing. frontiersin.orgTo discover novel peptides with enhanced or entirely new functionalities.

Future Research Directions and Emerging Paradigms for Lebocin Like Anionic Peptide 1

Elucidation of Unidentified Interaction Partners and Receptors

A fundamental gap in our understanding of Lebocin-like anionic peptide 1 lies in the identification of its precise molecular targets. While many AMPs exert their effects by interacting with and disrupting microbial cell membranes, the specific components they bind to are often unknown. nih.govnih.gov For anionic peptides, this is particularly enigmatic compared to their cationic counterparts, which are readily attracted to negatively charged components of microbial surfaces like lipopolysaccharides (LPS) and teichoic acids. frontiersin.orgnih.gov

Future research must prioritize the identification of the binding partners for this compound. A key hypothesis for some AAMPs is the use of metal ions to form cationic salt bridges, allowing them to interact with negatively charged membrane surfaces. nih.govnih.gov Investigations should explore whether this compound requires co-factors such as zinc or magnesium ions to facilitate membrane binding. Beyond the membrane, it is plausible that the peptide translocates into the cell to engage with intracellular targets. Other AMPs have been shown to interact with nucleic acids (DNA and RNA) or interfere with protein synthesis, and these possibilities remain unexplored for this compound. nih.govnih.gov

To achieve this, a combination of biochemical and biophysical techniques will be essential. Methods such as affinity chromatography, co-immunoprecipitation, and surface plasmon resonance can identify direct binding partners from microbial cell lysates or membrane fractions. Elucidating these interactions is the first step toward a mechanistic understanding of the peptide's biological activity.

Exploration of Novel Biological Roles Beyond Host Defense

While the "antimicrobial" designation points to a primary function, growing evidence suggests that AMPs are multifunctional molecules with roles extending far beyond direct pathogen killing. frontiersin.org It is crucial to explore these alternative biological functions for this compound, as they could open up entirely new therapeutic applications.

Immunomodulatory Effects : Many AMPs act as immunomodulators, capable of either enhancing or suppressing the host's innate and adaptive immune responses. nih.govhilarispublisher.com They can stimulate the recruitment of immune cells, influence cytokine production, and promote wound healing. mdpi.com Notably, a recently discovered anionic peptide from frog skin demonstrated significant in vivo therapeutic efficacy through immunomodulatory and antithrombotic activities, despite lacking direct bactericidal effects. acs.orgresearchgate.net Future studies should investigate whether this compound can modulate the activity of immune cells such as macrophages and neutrophils.

Anticancer Activity : A significant number of AMPs exhibit selective cytotoxicity against cancer cells. mdpi.comnih.gov This selectivity is often attributed to differences between cancerous and healthy cell membranes, as cancer cells tend to display a higher net negative surface charge. frontiersin.orgbio-integration.orgdovepress.com This makes them a potential target for peptides, and research into the anticancer properties of this compound could yield promising results for oncological applications. nih.gov

Antiviral and Antifungal Roles : The biological activity of this compound should be screened against a broad spectrum of pathogens. AAMPs from various organisms have been shown to be active against fungi and viruses, a role that may be secondary to their antibacterial function but is of significant therapeutic interest. nih.govresearchgate.net Precursors to Lebocin-family peptides have also demonstrated some antifungal properties. mdpi.com

Integration with Systems Biology Approaches for Holistic Understanding

To move beyond a reductionist view of peptide function, systems biology offers a powerful paradigm for a holistic understanding. This approach integrates high-throughput 'omics' data—such as transcriptomics, proteomics, and metabolomics—to build a comprehensive picture of the cellular response to a given molecule. nih.gov Applying these methodologies to this compound would provide profound insights into its mechanism of action and the downstream effects on target organisms.

By exposing a target bacterium to the peptide, researchers can map the global changes in gene expression (transcriptomics), protein abundance (proteomics), and metabolic pathways (metabolomics). This can reveal not only the primary targets but also the stress responses and potential resistance mechanisms initiated by the microbe. Such an integrated approach is essential for understanding the complex network of events that define the peptide's efficacy and for preemptively addressing challenges like antimicrobial resistance. nih.gov

Table 1: Proposed Methodologies for Future Research on this compound


Research AreaObjectivePotential Methodologies
Interaction PartnersIdentify direct molecular targets of the peptide.Affinity Chromatography, Surface Plasmon Resonance, Yeast Two-Hybrid, Computational Docking.
Novel Biological RolesScreen for functions beyond direct antimicrobial activity.Cell Viability Assays (Cancer Lines), Cytokine Profiling (Immune Cells), Plaque Reduction Assays (Viruses).
Systems BiologyUnderstand the global cellular response to the peptide.RNA-Seq (Transcriptomics), Mass Spectrometry (Proteomics, Metabolomics).
Computational ModelingPredict activity and guide the design of improved analogues.Molecular Dynamics Simulations, Machine Learning (QSAR), Homology Modeling.

Development of Advanced Computational Models for Prediction and Design

In silico methods are indispensable tools in modern peptide research, enabling rapid prediction of activity and rational design of new molecules. acs.orgsoton.ac.uk For this compound, computational approaches can accelerate research significantly. Machine learning and deep learning algorithms, trained on large databases of known AMPs, can predict the antimicrobial potential of novel sequences and identify key residues for activity. nih.govmdpi.com

Furthermore, molecular dynamics simulations can provide atomic-level insights into how the peptide interacts with model cell membranes. nih.gov These simulations can visualize the process of membrane insertion and pore formation, helping to clarify the peptide's mechanism of action. This understanding can then guide the de novo design of analogues of this compound with enhanced properties, such as increased potency, greater stability, or reduced toxicity to host cells. hilarispublisher.commdpi.com

Open Questions and Knowledge Gaps in Lebocin-like Anionic Peptide Biology

Despite the promising avenues of research, several fundamental questions about this compound remain unanswered. Addressing these knowledge gaps is essential for the progression of the field.

Mechanism of Anionic Peptide Action : The primary unanswered question is how an anionic peptide effectively targets and disrupts a negatively charged microbial membrane. Is the requirement for divalent cations universal for AAMPs, or do alternative mechanisms exist? nih.gov

Basis of Target Selectivity : What structural or chemical features dictate the peptide's specificity for microbial or cancerous cells over healthy host cells? Understanding this is critical for therapeutic development.

Physiological Role and Regulation : What is the true in vivo function of this compound in its native organism? How is its expression and activity regulated during an immune response?

Potential for Resistance : While AMPs are thought to be less prone to resistance than traditional antibiotics, resistance can still emerge. What are the potential mechanisms by which pathogens could develop resistance to an anionic peptide?

Structure-Function Correlation : The precise relationship between the three-dimensional structure of this compound and its various biological functions has yet to be determined. The role of any post-translational modifications also remains a critical unknown. nih.gov

Q & A

Q. What is the structural and functional basis of Lebocin-like anionic peptide 1’s antimicrobial activity?

this compound (LLAP1) is a 42-amino acid peptide with a molecular mass of 4820.1 Da. It exhibits selective antibacterial activity against Micrococcus luteus (MIC = 22.7 µM) and Listeria monocytogenes (MIC = 90.9 µM), and antifungal activity against Aspergillus niger and Trichoderma harzianum (MIC = 90.9 µM for both). Its anionic nature distinguishes it from cationic antimicrobial peptides, suggesting a unique mechanism of action, possibly involving membrane disruption or intracellular targets . Structural analysis via ESI mass spectrometry and sequence alignment with other lebocin-family peptides can clarify conserved functional domains .

Q. How does this compound demonstrate species-specific antimicrobial activity?

LLAP1 lacks activity against Gram-positive Bacillus circulans, Staphylococcus aureus, and Streptococcus lutea, as well as Gram-negative Escherichia coli and Salmonella typhimurium. This specificity may arise from differences in microbial membrane composition (e.g., lipid charge, peptidoglycan thickness) or resistance mechanisms (e.g., efflux pumps, proteolytic degradation). Comparative assays using liposome models or membrane permeability dyes (e.g., SYTOX Green) could elucidate these interactions .

Q. What evidence supports the antiviral potential of this compound?

Computational predictions using AVP (antiviral peptide) scoring indicate LLAP1 has a high likelihood of antiviral activity (AVP = 0.98). However, empirical validation is required, such as in vitro assays against enveloped viruses (e.g., influenza, herpesviruses) to test viral entry inhibition or replication interference. This aligns with findings from other Galleria mellonella peptides, like cecropin D (AVP = 0.93) .

Advanced Research Questions

Q. How can researchers resolve contradictions in LLAP1’s efficacy across bacterial strains?

Discrepancies in MIC values (e.g., activity against L. monocytogenes but not S. aureus) may stem from strain-specific genetic factors. Genomic comparisons of susceptible vs. resistant strains (e.g., presence of mprF mutations altering membrane charge) or proteomic studies to identify LLAP1-binding targets could clarify mechanisms. Additionally, checkerboard synergy assays with conventional antibiotics may reveal combinatorial therapeutic potential .

Q. What experimental designs are optimal for studying LLAP1’s mode of action?

A tiered approach is recommended:

  • Phase 1 : In vitro assays (e.g., time-kill kinetics, membrane depolarization assays using DiSC3(5) dye).
  • Phase 2 : Structural studies (NMR or cryo-EM to resolve peptide-membrane interactions).
  • Phase 3 : Transcriptomic/proteomic profiling of treated microbes to identify disrupted pathways. Incorporate controls like polymyxin B (membrane disruption) and ampicillin (cell wall synthesis) for mechanistic benchmarking .

Q. How can the FINER or PICOT frameworks structure a study on LLAP1’s therapeutic potential?

  • FINER Criteria :
  • Feasible : Assess peptide synthesis scalability (e.g., solid-phase peptide synthesis yields).
  • Novel : Explore LLAP1’s synergy with antifungals like caspofungin.
  • Ethical : Prioritize in vitro and invertebrate models (e.g., G. mellonella infection assays) before mammalian trials.
    • PICOT Format :
  • P : Immunocompromised patients with fungal infections.
  • I : LLAP1 combined with standard antifungals.
  • C : Antifungal monotherapy.
  • O : Reduction in fungal load or mortality.
  • T : 48-hour treatment window .

Q. What strategies improve LLAP1’s stability for in vivo applications?

  • Storage : Lyophilize at -80°C with cryoprotectants (e.g., trehalose) to prevent aggregation.
  • Delivery : Encapsulate in liposomes or PEGylated nanoparticles to enhance serum half-life.
  • Modification : Introduce D-amino acids or cyclization to reduce proteolytic degradation. Validate stability via circular dichroism (CD) spectroscopy and HPLC .

Methodological Considerations

Q. How to address variability in MIC measurements for LLAP1?

Standardize protocols per CLSI guidelines:

  • Use cation-adjusted Mueller-Hinton broth for bacteria.
  • For fungi, RPMI-1640 medium with 2% glucose. Include quality control strains (e.g., Candida parapsilosis ATCC 22019) and replicate experiments ≥3 times. Statistical analysis via ANOVA can identify significant inter-lab variability .

Q. What bioinformatics tools predict LLAP1’s interactions with host cells?

Use molecular docking software (e.g., AutoDock Vina) to model LLAP1 binding to human cell receptors (e.g., TLRs) and assess toxicity risks. Pair with transcriptomic databases (e.g., GEO) to identify off-target effects in human cell lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.